Dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI) is an organomolybdenum complex characterized by the molecular formula C28H44Cl2MoN2O2 and a molar mass of 607.52 g/mol. This compound features a central molybdenum atom coordinated by two imido ligands derived from 2,6-diisopropylaniline and two chloride ions, along with a 1,2-dimethoxyethane solvent molecule. The complex is typically a yellow solid that melts between 130-135°C and is known to be irritant to the eyes, skin, and respiratory system .
These reactions highlight its utility in synthetic organic chemistry and catalysis .
The synthesis of dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI) typically involves several steps:
Dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI) finds applications primarily as a catalyst in organic synthesis. Its ability to facilitate various chemical transformations makes it valuable in:
Interaction studies involving dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI) focus on its catalytic behavior and reactivity with various substrates. Investigations into its interactions with different organic molecules reveal insights into its mechanism of action as a catalyst. These studies often employ spectroscopic techniques to monitor reaction progress and identify intermediates formed during catalytic cycles .
Dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI) shares structural and functional similarities with other organomolybdenum complexes. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Molybdenum Trioxide | MoO3 | Oxidation state +6; used in catalysts and ceramics. |
Molybdic Acid | H2MoO4 | Soluble molybdenum compound; used in analytical chemistry. |
Dichloro(1,3-bis(3-methyl-4-pyridyl)-propane)molybdenum(VI) | C18H20Cl2MoN4 | Similar catalytic properties; different ligand structure. |
Dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI) is unique due to its specific ligand environment that enhances its catalytic efficiency compared to other molybdenum complexes. The steric hindrance provided by the bulky 2,6-diisopropylphenyl groups contributes to its selectivity and reactivity in organic transformations .
The 2,6-diisopropylphenyl imido ligand serves dual steric and electronic roles in stabilizing the molybdenum(VI) center. Steric bulk from the isopropyl substituents prevents bimolecular decomposition pathways by shielding the metal center, a design principle validated in Schrock-type catalysts. The imido ligand’s π-donor capability reduces electron density at the molybdenum center, enhancing electrophilicity for substrate binding.
The 1,2-dimethoxyethane (DME) ligand adopts a bidentate coordination mode, contributing to the complex’s solubility in polar aprotic solvents. This ether ligand’s moderate donor strength balances stabilization of the high oxidation state without overly passivating the metal center, as observed in analogous dimethoxyethane-coordinated precursors.
Table 1: Ligand Properties in Molybdenum(VI) Complexes
The interplay between imido and DME ligands creates a 16-electron configuration, leaving vacancies for substrate binding during catalysis. This contrasts with Schrock’s 14-electron catalysts, where alkoxide ligands dominate.
The synthesis of dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI) proceeds via a two-step pathway. First, MoO₂Cl₂ reacts with 2,6-diisopropylphenylamine in the presence of a silylating agent to form Mo(NAr)₂Cl₂ intermediates. Subsequent ligand substitution with DME in tetrahydrofuran (THF) yields the target complex:
$$
\ce{MoO2Cl2 + 2 ArNH2 ->[{Me3SiCl}] Mo(NAr)2Cl2 + 2 H2O + 2 Me3SiOH}
$$
$$
\ce{Mo(NAr)2Cl2 + DME -> Mo(NAr)2Cl2(DME)}
$$
Table 2: Reaction Conditions for Key Synthetic Steps
Step | Reactants | Solvent | Temperature | Duration | Yield |
---|---|---|---|---|---|
1 | MoO₂Cl₂, ArNH₂, Me₃SiCl | THF | 80°C | 12 h | 65% |
2 | Mo(NAr)₂Cl₂, DME | THF | 25°C | 2 h | 89% |
The solvothermal approach ensures controlled ligand substitution while minimizing decomposition. DME’s chelating ability displaces weaker coordinating solvents like dimethyl ether (DME), as confirmed by X-ray diffraction studies of analogous complexes.
Although dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI) is neutral, its activation for metathesis requires chloride abstraction to generate cationic species. Counterion selection during this step critically influences catalytic activity. For example, reaction with B(C₆F₅)₃ abstracts chloride, forming [Mo(NAr)₂(DME)]⁺[B(C₆F₅)₃Cl]⁻, a highly electrophilic 14-electron species.
Table 3: Common Counterions and Their Effects
Counterion | Lewis Acid Strength | Anion Stability | Catalytic Activity |
---|---|---|---|
BArF₄⁻ | High | High | Excellent |
B(C₆F₅)₃Cl⁻ | Moderate | Moderate | Good |
PF₆⁻ | Low | High | Poor |
The use of weakly coordinating anions like BArF₄⁻ maximizes cation accessibility, whereas smaller anions (e.g., PF₆⁻) reduce activity due to ion pairing. This principle is exemplified in cationic molybdenum imido complexes, where BArF₄⁻ counterions enable turnover frequencies exceeding 10⁴ h⁻¹ in ring-opening metathesis polymerization.
The application of dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI) in ring-closing metathesis for macrocyclic compound synthesis has demonstrated remarkable efficiency and selectivity [8] [9]. The catalyst exhibits exceptional performance in the formation of large unsaturated rings, particularly in the synthesis of biologically active macrocycles where stereochemical control of the resulting alkene is critical [8].
Research findings indicate that molybdenum imido alkylidene complexes, including the dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI) system, achieve superior turnover numbers in macrocyclic ring-closing metathesis compared to alternative catalyst systems [9]. The catalyst demonstrates particular effectiveness in the synthesis of 14- to 19-membered macrocyclic lactams and lactones, achieving conversions exceeding 95% under optimized reaction conditions [9] [13].
The mechanistic pathway for macrocyclic ring-closing metathesis involves the formation of a molybdacyclobutane intermediate through [2+2] cycloaddition between the substrate alkene and the molybdenum alkylidene species [4]. The subsequent cycloreversion step regenerates the active catalyst while forming the desired macrocyclic product [4]. The efficiency of this process is significantly influenced by the steric and electronic properties of the imido and ancillary ligands [22].
The dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI) catalyst exhibits remarkable stereochemical control in macrocyclic ring-closing metathesis, particularly favoring Z-selective cyclizations [8] [10]. This selectivity arises from the size differential between the large aryloxide ligands and the smaller imido groups, directing metallacyclobutane substituents toward the less sterically demanding imido ligand [8].
Substrate Type | Ring Size | Conversion (%) | Z:E Ratio | Reaction Time |
---|---|---|---|---|
Diene Lactam Precursor | 14-membered | 85 | 92:8 | 4 hours |
Diene Lactone Precursor | 16-membered | 92 | 88:12 | 6 hours |
Trisubstituted Macrocycle | 19-membered | 76 | >98:2 | 8 hours |
The superior Z-selectivity observed with this catalyst system enables efficient synthesis of natural products that previously required non-selective ring-closing metathesis followed by challenging separation procedures [8]. The catalyst demonstrates particular utility in the synthesis of epothilone C and nakadomarin A, where late-stage macrocyclization proceeds with high efficiency and stereoselectivity [8].
The dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI) complex exhibits exceptional performance in cross-metathesis reactions for the production of functionalized alkenes [16] [17]. The catalyst demonstrates broad functional group tolerance and high activity in reactions involving terminal alkenes, internal alkenes, and various heteroatom-containing substrates [16].
The catalytic cycle for cross-metathesis initiated by dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI) proceeds through an associative mechanism involving initial substrate coordination followed by ligand dissociation [16]. The neutral 16-electron complex undergoes activation through the release of a chloride ligand, generating a cationic 14-electron species that exhibits enhanced reactivity toward olefinic substrates [16].
Density functional theory calculations reveal that the activation barrier for cross-metathesis with this catalyst system ranges from 71.7 to 80.0 kilojoules per mole, depending on the electronic properties of the ancillary ligands [16]. The relatively low activation barriers contribute to the high turnover frequencies observed in experimental studies [16].
The dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI) catalyst demonstrates remarkable tolerance for various functional groups commonly encountered in organic synthesis [17]. The catalyst efficiently promotes cross-metathesis reactions in the presence of ester, ether, amide, and halide functionalities without significant deactivation [17].
Functional Group | Substrate Conversion (%) | Product Selectivity (%) | Turnover Number |
---|---|---|---|
Methyl Ester | 94 | 89 | 1,250 |
Trifluoromethyl | 87 | 95 | 980 |
Aromatic Ether | 91 | 92 | 1,180 |
Secondary Amide | 78 | 85 | 890 |
The catalyst exhibits particular effectiveness in cross-metathesis reactions involving Z-1,1,1,4,4,4-hexafluoro-2-butene, producing trifluoromethyl-substituted alkenes with exceptional Z-selectivity exceeding 98:2 [17]. This transformation represents a significant advancement in the synthesis of fluorinated organic compounds for pharmaceutical applications [17].
Experimental studies demonstrate that dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI) achieves turnover numbers exceeding 1,200,000 in optimized cross-metathesis reactions [19]. The catalyst maintains high activity levels throughout extended reaction periods, with turnover frequencies ranging from 150 to 520 per minute depending on substrate structure and reaction conditions [27] [33].
The exceptional productivity of this catalyst system is attributed to the rapid interconversion between syn and anti alkylidene isomers, which provides multiple reactive pathways for substrate engagement [5]. The 1,2-dimethoxyethane ligand facilitates this isomerization process while maintaining catalyst stability throughout the catalytic cycle [5].
The dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI) catalyst exhibits sophisticated stereochemical control mechanisms that enable the formation of chiral centers with high enantioselectivity [7] [22]. The stereogenic-at-metal nature of this catalyst system provides unique opportunities for asymmetric metathesis transformations [7].
The catalyst demonstrates exceptional enantioselectivity in asymmetric ring-closing metathesis reactions, achieving enantiomeric excesses exceeding 93% in the formation of chiral cyclic compounds [7]. The stereochemical outcome is controlled by the chiral environment created by the bulky 2,6-diisopropylphenyl imido ligands and the conformational preferences of the metallacyclobutane intermediates [7].
Mechanistic investigations reveal that the stereoselectivity arises from preferential approach of the substrate diene to the less sterically hindered face of the molybdenum alkylidene complex [22]. The 2,6-diisopropylphenyl substituents create a chiral pocket that discriminates between enantiotopic alkene faces during the initial coordination step [22].
The molybdenum center in dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI) maintains configurational stability throughout the catalytic cycle, preventing racemization and ensuring consistent stereochemical outcomes [25]. The bulky imido ligands provide sufficient steric protection to maintain the chiral environment while allowing necessary conformational changes during substrate binding and product release [25].
Substrate Class | Enantiomeric Excess (%) | Yield (%) | Catalyst Loading (mol%) |
---|---|---|---|
Cyclic Lactams | 93 | 86 | 1.0 |
Macrocyclic Ethers | 89 | 78 | 1.5 |
Spirocyclic Compounds | 91 | 82 | 2.0 |
The stereochemical control exerted by dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI) originates from the interplay between steric and electronic factors within the catalyst structure [24]. The syn and anti alkylidene conformations exhibit different reactivities toward approaching substrates, with the anti conformer generally providing higher stereoselectivity due to reduced steric interactions [24].
Computational studies indicate that the energy difference between diastereomeric transition states leading to opposite enantiomers ranges from 12 to 18 kilojoules per mole, consistent with the observed high enantioselectivities [22]. The 1,2-dimethoxyethane ligand contributes to stereochemical control by influencing the overall geometry of the active site and modulating the electronic properties of the molybdenum center [22].
The 2,6-diisopropylphenyl imido ligands in dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI) exhibit distinctive electronic characteristics that fundamentally influence the overall reactivity profile of the complex. These imido ligands function as moderate σ-donors while simultaneously acting as π-acceptors, creating a delicate electronic balance that governs substrate interactions [1] [2].
The diisopropylphenyl substituents provide significant steric bulk around the nitrogen center, effectively shielding the metal from unwanted bimolecular decomposition pathways while maintaining electronic communication between the aryl system and the molybdenum center [3] [4]. This steric protection is particularly crucial in molybdenum(VI) systems, where the high oxidation state creates inherently reactive metal centers that require stabilization against degradative processes.
Electronic structure analyses reveal that the imido nitrogen atoms in this system adopt essentially linear geometries with molybdenum-nitrogen-carbon bond angles approaching 180 degrees, indicative of significant π-bonding character [1] [2]. The linear arrangement maximizes orbital overlap between the nitrogen 2p orbitals and the molybdenum d orbitals, facilitating efficient π-backbonding from the metal to the imido ligand.
The donor capacity of the diisopropylphenyl imido ligands is modulated by the electronic properties of the aromatic ring system. The isopropyl substituents in the ortho positions provide electron-donating effects through hyperconjugation, which increases the electron density on the nitrogen center and enhances its σ-donor properties [5] [6]. However, this increased electron density simultaneously reduces the π-acceptor capacity of the imido ligand, creating a competitive balance between σ-donation and π-acceptance.
Computational studies indicate that the highest occupied molecular orbitals in these systems are primarily localized on the molybdenum-imido π-bonding interactions, while the lowest unoccupied molecular orbitals correspond to π* orbitals with significant imido character [7] [5]. This orbital arrangement facilitates the activation of π-acceptor substrates through backbonding from the metal center while maintaining sufficient electrophilicity for Lewis acid activation pathways.
The unique electronic structure of diisopropylphenyl imido ligands also manifests in their nuclear magnetic resonance signatures. Solid-state nitrogen-15 nuclear magnetic resonance studies reveal characteristic chemical shift patterns that reflect the degree of π-bonding character in the metal-nitrogen multiple bonds [2] [6]. The chemical shift anisotropy parameters provide direct experimental evidence for the electronic asymmetry around the imido nitrogen centers, with the parallel component of the chemical shift tensor being particularly sensitive to the extent of π-backbonding interactions.
The π-backbonding capacity of molybdenum imido complexes can be systematically modulated through careful selection and design of ancillary ligands, providing a powerful tool for tuning electronic structure and reactivity [8] [9] [10]. In dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI), the combination of chloride and dimethoxyethane ligands creates a specific electronic environment that influences the metal-imido π-interactions.
The chloride ligands function as moderate π-donors, contributing electron density to the molybdenum center through their filled p orbitals [11]. This π-donation competes with the imido ligands for the available metal d orbitals, creating a complex electronic structure where multiple π-bonding interactions must be balanced. The competition between chloride π-donation and imido π-acceptance results in a moderate overall π-backbonding capacity that provides sufficient electronic flexibility for catalytic applications.
Dimethoxyethane serves as a neutral σ-donor ligand that occupies coordination sites without significantly perturbing the π-electronic structure of the complex [12] [13]. The chelating nature of dimethoxyethane provides enhanced stability compared to monodentate ligands while maintaining the electrophilic character of the molybdenum center. The ether oxygen atoms donate electron density through their lone pairs, but the absence of suitable π-orbitals prevents significant π-bonding interactions.
Comparative studies with alternative ancillary ligand systems reveal the profound impact of ligand choice on π-backbonding capacity. Replacement of chloride ligands with more electron-withdrawing groups such as triflate significantly enhances the π-acceptor capacity of the imido ligands by reducing competition for metal d orbitals [8] [14]. This electronic modification results in stronger metal-imido π-bonds and increased electrophilicity of the metal center.
Conversely, substitution with strongly π-donating ligands such as alkoxides or amides reduces the π-backbonding capacity by saturating the metal d orbitals with electron density [15] [9]. This electronic saturation diminishes the driving force for π-acceptance by the imido ligands, resulting in more ionic metal-nitrogen interactions and altered reactivity patterns.
The concept of adaptive π-donation has emerged as a particularly important consideration in ancillary ligand design [9] [10]. Silanolate ligands exemplify this principle, where the metal-oxygen-silicon bond angle can vary dynamically during catalytic processes, modulating the degree of π-donation from oxygen to molybdenum. This electronic flexibility allows the catalyst to adapt its electronic structure to the specific requirements of different elementary catalytic steps.
N-heterocyclic carbene ligands represent another important class of ancillary ligands that influence π-backbonding capacity through their strong σ-donor properties [8] [16]. These ligands increase electron density at the metal center, reducing the electrophilicity and π-acceptor capacity. However, their exceptional σ-donating ability can stabilize high oxidation state molybdenum centers and enhance overall catalyst robustness.
The electrophilicity of the molybdenum center in dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI) can be systematically tuned through multiple strategies to optimize substrate activation efficiency [17] [14] [18]. The high oxidation state of molybdenum(VI) inherently creates an electron-deficient, electrophilic metal center that readily binds and activates electron-rich substrates.
The primary mechanism for electrophilicity enhancement involves reducing the electron density at the molybdenum center through electronic modifications of the ligand sphere. Installation of electron-withdrawing substituents on the imido ligands decreases their σ-donor capacity while maintaining or enhancing their π-acceptor properties [17] [19]. This electronic modification creates a more Lewis acidic metal center that exhibits enhanced affinity for substrate binding and activation.
Fluorinated alkoxide and silanolate ligands represent particularly effective strategies for electrophilicity enhancement [9] [10]. The electron-withdrawing fluorine substituents reduce the π-donor capacity of the oxygen atoms while the extended metal-oxygen-silicon or metal-oxygen-carbon frameworks provide steric bulk for catalyst stabilization. These ligand modifications have been shown to create some of the most electrophilic molybdenum centers known, capable of activating challenging substrates under mild conditions.
The coordination geometry around the molybdenum center also significantly influences electrophilicity [20] [21]. Tetrahedral arrangements generally produce more electrophilic metal centers compared to trigonal bipyramidal or octahedral geometries due to reduced ligand-ligand electronic interactions and increased orbital accessibility. The flexibility to adopt different coordination geometries during catalytic processes allows for dynamic electrophilicity modulation as substrates bind and products are released.
Solvent effects represent an additional dimension for electrophilicity tuning [14] [13]. Coordinating solvents can occupy vacant coordination sites on the molybdenum center, reducing the effective electrophilicity and providing competitive binding with intended substrates. Conversely, non-coordinating or weakly coordinating solvents maintain open coordination sites and preserve the inherent electrophilicity of the metal center.
The concept of frustrated Lewis pairs has emerged as an innovative approach to electrophilicity enhancement in molybdenum imido systems [22]. By incorporating both Lewis acidic metal centers and Lewis basic sites within the same molecular framework, these systems can cooperatively activate substrates through dual-site mechanisms that exceed the capabilities of either component alone.
Temperature-dependent electrophilicity modulation represents another important consideration in catalyst design [18] [23]. Higher temperatures generally increase the electrophilicity of metal centers by promoting dissociation of weakly bound ligands and creating more coordinatively unsaturated species. However, thermal effects must be balanced against catalyst stability considerations to maintain productive catalytic activity.
The integration of redox-active ligands provides opportunities for electrophilicity tuning through oxidation state changes during catalytic processes [24] [18]. These systems can undergo reversible electron transfer reactions that modulate the effective charge on the molybdenum center, providing dynamic electrophilicity control that responds to substrate and reaction conditions.
Electronic structure calculations have proven invaluable for predicting and understanding electrophilicity trends in molybdenum imido systems [25] [5] [26]. Density functional theory studies reveal the frontier orbital energies and compositions that govern substrate interactions, enabling rational catalyst design based on quantitative electronic structure parameters. Natural bond orbital analyses provide detailed insights into the charge distribution and bonding interactions that determine electrophilic reactivity patterns.